molecular formula C9H9IO B1626627 1-(3-Iodo-4-methylphenyl)ethanone CAS No. 52107-84-3

1-(3-Iodo-4-methylphenyl)ethanone

Cat. No. B1626627
CAS RN: 52107-84-3
M. Wt: 260.07 g/mol
InChI Key: MYVGXULDMDDIMZ-UHFFFAOYSA-N
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Description

“1-(3-Iodo-4-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H9IO. It has a molecular weight of 260.07 g/mol . It is also known as IMI.


Physical And Chemical Properties Analysis

“1-(3-Iodo-4-methylphenyl)ethanone” is a solid or liquid compound . It has a density of 1.7±0.1 g/cm3, a boiling point of 303.2±25.0 °C at 760 mmHg, and a flash point of 137.2±23.2 °C . It has a molar refractivity of 54.1±0.3 cm3 and a molar volume of 156.1±3.0 cm3 .

Scientific Research Applications

Fluorescent Probes for Biological Systems

  • A study by Fang et al. (2019) demonstrated the use of 1-(2-Hydroxyphenyl)ethanone, a structurally similar compound, in the development of a BODIPY-based fluorescent on-off probe with high selectivity for hydrogen sulfide (H2S). This probe could detect H2S in cells, indicating potential applications for studying the effects of H2S in biological systems Fang et al. (2019).

Synthesis of Pharmaceutical Compounds

  • Nematollahi and Amani (2011) explored the electrochemical synthesis of new substituted phenylpiperazines, starting from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. This method offers an environmentally friendly approach to synthesizing phenylpiperazine derivatives, which are important in pharmaceutical research Nematollahi & Amani (2011).

Anti-Bacterial and Anti-Fungal Applications

  • The antimicrobial properties of Ethanone 1-(2-hydroxy-5-methyl phenyl) were assessed through molecular docking and ADMET studies, showcasing its potential as a compound for developing new antimicrobial agents Medicharla Sri Satya et al. (2022).

Materials Science and Corrosion Inhibition

  • Jawad et al. (2020) investigated 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating its effectiveness in protecting metal surfaces. This research highlights its application in the field of materials science, particularly in corrosion protection Jawad et al. (2020).

Safety And Hazards

The compound is classified with the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

properties

IUPAC Name

1-(3-iodo-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVGXULDMDDIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553699
Record name 1-(3-Iodo-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodo-4-methylphenyl)ethanone

CAS RN

52107-84-3
Record name 1-(3-Iodo-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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